molecular formula C7H10BNO3 B1426210 5-Methoxy-4-methylpyridine-3-boronic acid CAS No. 1451391-97-1

5-Methoxy-4-methylpyridine-3-boronic acid

Cat. No.: B1426210
CAS No.: 1451391-97-1
M. Wt: 166.97 g/mol
InChI Key: ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylpyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The presence of both methoxy and methyl groups on the pyridine ring enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylpyridine-3-boronic acid typically involves the borylation of 5-methoxy-4-methylpyridine. This can be achieved through several methods, including:

    Direct Borylation: Using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.

    Lithiation-Borylation: Involves the lithiation of 5-methoxy-4-methylpyridine followed by treatment with a boron source such as trimethyl borate.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-methylpyridine-3-boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Can be oxidized to form corresponding pyridine N-oxides.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Pyridine N-oxides.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-Methoxy-4-methylpyridine-3-boronic acid is utilized in various scientific research applications, including:

    Chemistry: As a key reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.

    Biology: Used in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of advanced materials and polymers, as well as in the development of new catalysts.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 5-Methoxypyridine-3-boronic acid
  • 4-Methoxyphenylboronic acid
  • 5-Methoxy-3-pyridineboronic acid pinacol ester

Comparison: 5-Methoxy-4-methylpyridine-3-boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which enhances its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility, making it a valuable reagent in synthetic chemistry.

Biological Activity

5-Methoxy-4-methylpyridine-3-boronic acid (CAS: 1451391-97-1) is an organoboron compound characterized by a boronic acid functional group attached to a pyridine ring. Its chemical formula is C₈H₉BNO₃, and it features a methoxy group at the 5-position and a methyl group at the 4-position of the pyridine ring. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential biological implications based on the properties of similar boronic acids.

Biological Activity of Boronic Acids

Boronic acids, including derivatives like this compound, have garnered interest in medicinal chemistry due to their diverse biological activities. The following table summarizes key biological activities associated with boronic acids:

Activity Description
Anticancer Some boronic acids have shown efficacy in cancer treatment, such as bortezomib, which is used for multiple myeloma .
Antibacterial Boronic acids exhibit antibacterial properties, with some derivatives effective against specific bacterial strains .
Antiviral Certain compounds have demonstrated antiviral activity, expanding their therapeutic potential .
Enzyme Inhibition Boronic acids can inhibit various enzymes, which could be relevant for drug development targeting specific pathways .

The mechanisms through which boronic acids exert their biological effects often involve interactions with enzymes and other molecular targets. For instance:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes, influencing metabolic pathways.
  • Ligand Behavior : They may serve as ligands in coordination chemistry, facilitating catalytic processes that could be leveraged for therapeutic applications.

Anticancer Activity

Research has highlighted the role of boronic acids in cancer therapy. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been pivotal in treating multiple myeloma. Studies indicate that modifications to the boronic acid structure can enhance selectivity and potency against cancer cells while minimizing toxicity to healthy cells .

Antioxidant and Antibacterial Properties

A recent study evaluated the biological activity of a novel boronic ester derived from phenyl boronic acid and quercetin. This compound exhibited significant antioxidant activity (IC50 values ranging from 0.11 to 0.14 µg/mL) and demonstrated antibacterial efficacy against Escherichia coli at concentrations of 6.50 mg/mL . These findings suggest that similar structural motifs in compounds like this compound could yield comparable biological activities.

Enzyme Inhibition Studies

Boronic acids have been studied for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. For example, compounds with similar structures showed moderate inhibition against these enzymes, indicating potential applications in neurodegenerative diseases where enzyme dysregulation is prevalent .

Properties

IUPAC Name

(5-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC(=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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